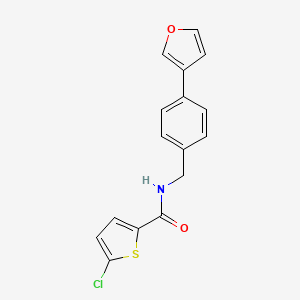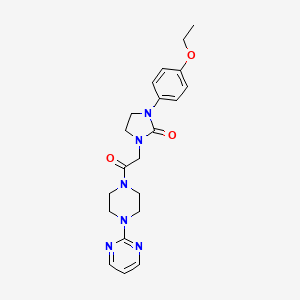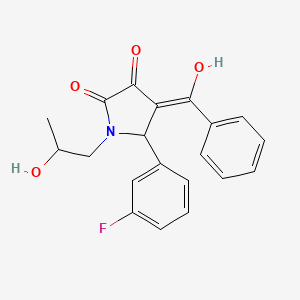![molecular formula C21H19N5OS B2772262 5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-isopropyl-2-furamide CAS No. 1207014-52-5](/img/structure/B2772262.png)
5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-isopropyl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The molecular structure of imidazole-containing compounds can vary greatly depending on the specific compound. For example, the compound “1-cyclopentyl-5- (4-fluorophenyl)-1H,4H-pyrazolo [3,4-d]imidazole” has a molecular formula of C15H15FN4 and a molecular weight of 270.311 .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole-containing compounds can vary greatly depending on the specific compound. For example, the compound “cyclopentyl (4-fluorophenyl)methanamine hydrochloride” is a solid at room temperature .Applications De Recherche Scientifique
Luminescent Metal-Organic Frameworks (MOFs) for Pesticide Detection
Compound: 1-(4-methylphenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Also known as: 5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-isopropyl-2-furamide
Background:: Metal-organic frameworks (MOFs) are porous materials composed of metal ions or clusters connected by organic ligands. They exhibit fascinating properties due to their high surface area, tunable pore sizes, and diverse functionalities.
Application:: Researchers have designed a novel luminescent MOF based on the compound [Zn2(bpdc)2(BPyTPE)] (BPyTPE = (E)-1,2-diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene) . This MOF exhibits strong blue-green emission with an impressive fluorescence quantum yield of 99%. Its unique structure allows for efficient pesticide detection, specifically targeting 2,6-dichloro-4-nitroaniline. The solvent-free MOF provides a reversible and sensitive method for quantifying trace amounts of this pesticide.
Self-Assembled Metal Complexes
Compound: 4,6-bis((1H-1,2,3-triazol-4-yl)-pyridin-2-yl)-2-phenylpyrimidine
Also known as: Not specified in the provided information
Background:: Self-assembly refers to the spontaneous organization of molecules into larger structures driven by non-covalent interactions. Metal complexes play a crucial role in self-assembly due to their coordination chemistry.
Application:: Researchers have synthesized bis-tridentate ligands using double CuAAC click chemistry, resulting in the compound 4,6-bis((1H-1,2,3-triazol-4-yl)-pyridin-2-yl)-2-phenylpyrimidine. These ligands self-assemble into [2 × 2] grid-like metal complexes . While the specific applications of these complexes are not detailed in the provided information, their self-assembly behavior opens up possibilities for designing functional materials, catalysis, and supramolecular chemistry.
Tao, C.-L., Chen, B., Liu, X.-G., Zhou, L.-J., Zhu, X.-L., Cao, J., Gu, Z.-G., Zhao, Z., Shen, L., & Tang, B. Z. (2017). A highly luminescent entangled metal–organic framework based on pyridine-substituted tetraphenylethene for efficient pesticide detection. Chemical Communications, 53(72), 10016–10019. Link
Mécanisme D'action
Safety and Hazards
Orientations Futures
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and have been used in the development of a variety of drugs . Therefore, the future directions for research on imidazole-containing compounds could include the development of new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-5-pyridin-3-yl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-15-6-8-17(9-7-15)26-20(16-4-2-11-22-14-16)19(24-25-26)21(27)23-12-10-18-5-3-13-28-18/h2-9,11,13-14H,10,12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBHKJJZKIAVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-hexyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2772179.png)
![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2772180.png)


![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2772186.png)
![methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2772188.png)
![3-(2-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2772191.png)

![Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2772194.png)

![1-[(carbamoylmethyl)sulfanyl]-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2772197.png)
![N-[(2-Piperidin-1-ylsulfonylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2772199.png)
![(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2772200.png)
